Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Overview
Description
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a chemical compound with the IUPAC name ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride . It has a molecular weight of 305.56 . This compound is used in organic syntheses and as pharmaceutical intermediates .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2.ClH/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7;/h3-6H,2H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 305.56 .Scientific Research Applications
Antiviral Activity
A study by Chen et al. (2011) explored the anti-hepatitis B virus activity of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives. Some compounds in this series demonstrated significant potential in inhibiting HBV DNA replication.
Pharmaceutical Synthesis
The use of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in pharmaceutical synthesis was detailed by Sanghavi et al. (2022). The study highlighted the Suzuki–Miyaura borylation reaction to create potent anti-cancer and anti-TB agents.
Chemical Synthesis and Derivative Formation
The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives, including ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, was investigated by Stanovnik et al. (2008). These compounds were transformed into various amides and other derivatives.
Antibacterial Activity
Research by Althagafi and Abdel‐Latif (2021) focused on synthesizing new imidazo[1,2-a]pyridine derivatives with notable antibacterial properties. The study underscores the potential of these compounds in developing new antibiotics.
Modification of Natural Polymers
Levov et al. (2011) demonstrated the modification of chitosan, a natural biopolymer, with ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments, indicating the utility of these compounds in bio-materials science. Read more.
Safety And Hazards
properties
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7;/h3-6H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGBIPVVEXPIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656932 | |
Record name | Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride | |
CAS RN |
957062-60-1 | |
Record name | Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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